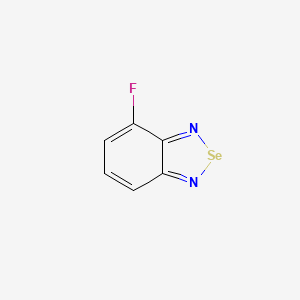![molecular formula C10H10I2 B12522463 [(1,2-Diiodocyclopropyl)methyl]benzene CAS No. 653605-60-8](/img/structure/B12522463.png)
[(1,2-Diiodocyclopropyl)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1,2-Diiodocyclopropyl)methyl]benzene is an organic compound that features a benzene ring substituted with a [(1,2-diiodocyclopropyl)methyl] group
Vorbereitungsmethoden
The synthesis of [(1,2-Diiodocyclopropyl)methyl]benzene typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an alkene with a diiodomethane in the presence of a zinc-copper couple, which facilitates the formation of the cyclopropyl ring.
Substitution Reaction: The cyclopropyl ring is then functionalized with iodine atoms at the 1 and 2 positions. This can be done using iodine and a suitable oxidizing agent.
Attachment to Benzene: Finally, the [(1,2-diiodocyclopropyl)methyl] group is attached to a benzene ring through a Friedel-Crafts alkylation reaction, using an appropriate catalyst such as aluminum chloride.
Analyse Chemischer Reaktionen
[(1,2-Diiodocyclopropyl)methyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms in the cyclopropyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or ketones. Reduction reactions can also be performed to remove the iodine atoms and form hydrocarbons.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce various substituents onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
[(1,2-Diiodocyclopropyl)methyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Industry: It can be used in the development of new materials with unique properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of [(1,2-Diiodocyclopropyl)methyl]benzene involves its interaction with molecular targets through its functional groups. The iodine atoms can participate in halogen bonding, while the cyclopropyl ring can engage in strain-induced interactions with other molecules. These interactions can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying molecular interactions and reaction mechanisms.
Vergleich Mit ähnlichen Verbindungen
[(1,2-Diiodocyclopropyl)methyl]benzene can be compared with other benzene derivatives, such as:
Benzyl Chloride: Similar in structure but with a chlorine atom instead of the diiodocyclopropyl group. Benzyl chloride is less reactive in nucleophilic substitution reactions.
Cyclopropylbenzene: Lacks the iodine atoms, making it less versatile in chemical reactions.
Iodobenzene: Contains only one iodine atom directly attached to the benzene ring, resulting in different reactivity patterns.
The uniqueness of this compound lies in its combination of the cyclopropyl ring and iodine atoms, which provide distinct reactivity and interaction profiles compared to other benzene derivatives.
Eigenschaften
CAS-Nummer |
653605-60-8 |
|---|---|
Molekularformel |
C10H10I2 |
Molekulargewicht |
383.99 g/mol |
IUPAC-Name |
(1,2-diiodocyclopropyl)methylbenzene |
InChI |
InChI=1S/C10H10I2/c11-9-7-10(9,12)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI-Schlüssel |
VVNROUZFTWTALV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1(CC2=CC=CC=C2)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


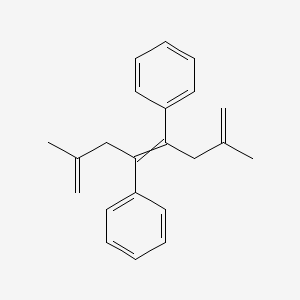
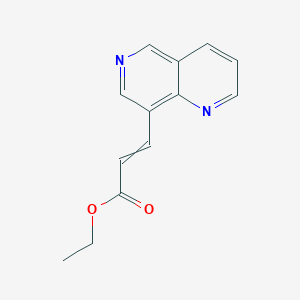
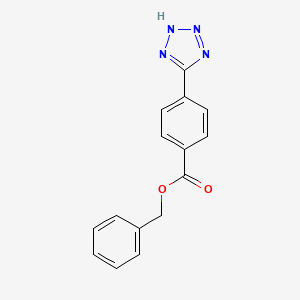

![3,3'-[(1-Phenyl-1H-pyrazole-3,5-diyl)di(ethene-2,1-diyl)]diphenol](/img/structure/B12522402.png)
![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-[(hydroxyimino)methyl]-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B12522404.png)
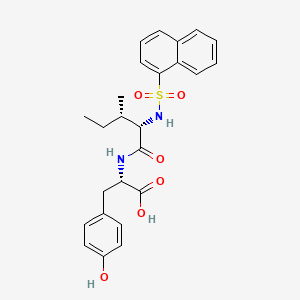

![4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde](/img/structure/B12522426.png)
![Methyl 4-{5-[(phenylsulfanyl)methyl]-1,2-oxazol-3-yl}benzoate](/img/structure/B12522434.png)

![1H-Imidazole, 4,5-dihydro-2-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12522449.png)
![2-Methyl-2-{[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}propanenitrile](/img/structure/B12522452.png)
